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Compound of Interest

Compound Name: H-Ala-Ala-Ala-Tyr-Ala-OH
CAS No.: 107865-40-7
Cat. No.: B566330
Get Quote
. J

Executive Summary & Structural Rationale

The dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr) represents a critical structural motif in bioactive
peptide chemistry.[1] While often categorized generically among "food-derived peptides," Ala-
Tyr possesses unigue physicochemical properties that elevate it above simple nutritional
relevance.

Its primary value in drug development lies in its role as a solubility-enhancing prodrug for
Tyrosine. Free L-Tyrosine has poor aqueous solubility (~0.45 mg/mL at 25°C), which limits its
utility in high-concentration parenteral or topical formulations. The addition of an N-terminal
Alanine residue significantly disrupts the crystal lattice energy of Tyrosine, increasing solubility
while maintaining bioavailability via the PepT1 transport system.

This guide analyzes the biological activity of Ala-Tyr with a focus on two distinct therapeutic
mechanisms: ACE Inhibition (Cardiovascular) and Melanogenesis Modulation (Dermatological).

Physicochemical & Production Landscape
Structural Properties[2][3]
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 Sequence: Ala-Tyr (AY)[2][3][4]

e Molecular Weight: 252.27 g/mol [1][2][5][6]

e |soelectric Point (pl): ~5.5

 Solubility: High aqueous solubility compared to free Tyr.

 Stability: Resistant to rapid degradation in neutral pH; susceptible to cytosolic peptidases

post-absorption.

Production Methodologies

For research and pilot-scale applications, enzymatic synthesis is preferred over chemical

synthesis to maintain chirality and reduce environmental load.
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Core Biological Activities
Angiotensin-I-Converting Enzyme (ACE) Inhibition

Ala-Tyr acts as a competitive inhibitor of ACE, a central regulator of blood pressure. Unlike non-
specific inhibitors, Ala-Tyr displays selectivity for the C-domain of the ACE somatic isoform.

e Mechanism: The C-terminal Tyrosine residue coordinates with the Zinc ion (

) in the ACE active site. The hydrophobic aromatic ring interacts with the S1 subsite, while
the N-terminal Alanine anchors the peptide in the S2' pocket.

e Potency:

values typically range from 10-50
M depending on the assay conditions.

o Therapeutic Relevance: Selective C-domain inhibition is sought after to reduce side effects
associated with bradykinin accumulation (which is largely degraded by the N-domain).

Melanogenesis Promotion
(Dermatological/Pigmentation)

Ala-Tyr is a potent promoter of melanin synthesis, functioning effectively as a "Tyrosine delivery
system."

e Mechanism:

o Uptake: Ala-Tyr is actively transported into melanocytes via the PepT1 transporter,
bypassing the lower-affinity amino acid transporters used by free Tyrosine.

o Intracellular Hydrolysis: Once cytosolic, non-specific dipeptidases cleave the peptide
bond.

o Substrate Saturation: This releases a high intracellular concentration of free L-Tyrosine.

o Enzymatic Action: Tyrosinase converts the free Tyr to DOPAquinone, initiating the
melanogenic cascade.
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e Data: In B16-F10 melanoma models, Ala-Tyr (400

M) significantly upregulates melanin content compared to equimolar free Tyrosine, without
cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of Ala-Tyr: its systemic role in
blood pressure regulation (ACE inhibition) and its cellular role in pigmentation (Tyrosine
delivery).
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Figure 1: Dual mechanism of action for Ala-Tyr.[7] Pathway A depicts extracellular ACE
inhibition. Pathway B depicts intracellular delivery for melanogenesis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols include internal
validation steps.

Protocol A: Spectrophotometric ACE Inhibition Assay

Objective: Determine the
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of Ala-Tyr against ACE.

Reagents:

Substrate: HHL (Hippuryl-His-Leu), 5 mM in borate buffer.

Enzyme: Rabbit Lung ACE (Sigma), 0.1 U/mL.

Buffer: 200 mM Sodium Borate (pH 8.3) with 300 mM NacCl.

Stop Solution: 1M HCI.

Workflow:

Preparation: Dissolve Ala-Tyr in Borate buffer to create a concentration gradient (0.1
M to 1000

M).

Incubation: Mix 50

L of Ala-Tyr solution with 50

L of ACE solution. Pre-incubate at 37°C for 10 min.

o Validation Step: Include a "No Inhibitor" control (100% activity) and a "Captopril" positive
control (known

~20 nM).
Reaction: Add 150

L of HHL substrate. Incubate at 37°C for exactly 30 min.

Termination: Add 250

L of 1M HCI to stop the reaction.

Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex for 15s,
centrifuge at 3000g for 5 min.
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e Quantification: Transfer 1 mL of the organic layer (top) to a glass tube. Evaporate solvent by
heat (100°C). Redissolve residue in 1 mL DI water. Measure Absorbance at 228 nm.

Calculation:

Protocol B: B16-F10 Melanin Content Assay
Objective: Assess the pro-melanogenic activity of Ala-Tyr.
Workflow:

e Seeding: Seed B16-F10 cells (

cells/well) in 6-well plates. Culture for 24h in DMEM + 10% FBS.

o Treatment: Replace medium with serum-free DMEM containing Ala-Tyr (100-800
M).
o Validation Step: Use 8-Methoxypsoralen or

-MSH as a positive control for melanogenesis. Use Free Tyrosine (equimolar) to
demonstrate the "peptide advantage."

 Incubation: Incubate for 48—72 hours. Observe cell pellet color (darkening indicates
melanin).

e Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

e Measurement: Measure Absorbance at 405 nm. Normalize to total protein content (BCA
assay).

Pharmacokinetics & Stability

For drug development, the stability profile of Ala-Tyr dictates its formulation strategy.
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Implication for

Parameter Characteristic .

Formulation

) N ) Can be formulated for oral

Gastric Stability High _

delivery (capsule/tablet).

High bioavailability; less
Intestinal Absorption PepT1 Mediated competition with dietary amino

acids.

Rapidly hydrolyzed by serum
Plasma Half-life Short (< 30 min) p. Yy ] Y Y

peptidases into Ala + Tyr.

Best for targeting tissues with
Bioactivity Location Intracellular or Local high uptake (e.g., skin, kidney)

or as a systemic source of Tyr.

Expert Insight: The rapid hydrolysis in plasma is not a failure but a feature. It ensures that Ala-
Tyr acts as a transient carrier, delivering Tyrosine efficiently without accumulating as a non-
native peptide species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. L-Alanyl-L-tyrosine | C12H16N204 | CID 92946 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-
derived tyrosine-containing dipeptides - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 4. mdpi.com [mdpi.com]

e 5. Ala-Tyr | CAS 3061-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

¢ 6. chemimpex.com [chemimpex.com]

e 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Biological Activity of Ala-Tyr Containing Peptides: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566330/docs#biological-activity-of-ala-tyr-containing-
peptides-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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